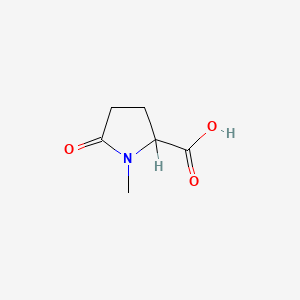

1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYZEAOVWVTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72442-37-6 | |

| Record name | 1-Methyl-5-oxoproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72442-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-oxo-DL-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072442376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methyl-5-oxo-DL-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of N-substituted precursors

One common approach involves the cyclization of N-substituted amino acid derivatives or related intermediates to form the pyrrolidine ring with the desired functional groups. For example, starting from N-methylated amino acids or their derivatives, intramolecular cyclization under acidic or thermal conditions can yield the 5-oxopyrrolidine-2-carboxylic acid core.

Synthetic Route via 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives

Research has demonstrated the synthesis of pyrrolidine-2-one derivatives bearing various substituents, starting from N-(4-aminophenyl)acetamide reacted with itaconic acid in refluxing water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent transformations including esterification, hydrazinolysis, and hydrazone formation have been reported, indicating a versatile synthetic pathway to substituted 5-oxopyrrolidine carboxylic acids. Although this route targets more complex derivatives, it provides insight into the preparation of the core 5-oxopyrrolidine-2-carboxylic acid framework with N-substitution.

Preparation from methylated proline analogs

Given the structural similarity to proline, this compound can be synthesized by selective oxidation or functional group modification of methylated proline derivatives. This involves introducing the keto group at position 5 via oxidation while maintaining the methyl substitution at nitrogen and the carboxylic acid at position 2.

Comparative Table of Preparation Methods

Research Findings and Notes

The synthetic route involving the reaction of N-(4-aminophenyl)acetamide with itaconic acid and subsequent transformations demonstrates the feasibility of modifying the pyrrolidine ring and functional groups to yield various derivatives, including this compound analogs.

The compound’s solubility is limited and requires careful solvent selection, heating, and ultrasonic treatment for solution preparation, which is critical for research applications.

No direct industrial-scale synthesis methods specifically for this compound were identified in the available literature, but methods for related compounds like 5-methylpyrazine-2-carboxylic acid involve cyclization and oxidation steps that could inspire analogous synthetic strategies.

The compound exists in stereoisomeric forms (R and S), which may require enantioselective synthesis or resolution methods depending on the desired isomer.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, nitration of the compound in nitric acid at room temperature results in the formation of nitrated derivatives .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Reactions with aliphatic, aromatic, and heterocyclic amines are common.

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which possess different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-Methyl-5-oxopyrrolidine-2-carboxylic acid is utilized as an important intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and target specific biological pathways effectively .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies involving A549 human lung adenocarcinoma cells revealed that certain derivatives showed structure-dependent cytotoxicity comparable to standard chemotherapeutics like cisplatin . The following table summarizes the anticancer activity of selected derivatives:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound derivative A | 12.5 | A549 |

| This compound derivative B | 8.0 | A549 |

| Cisplatin | 10.0 | A549 |

Biochemical Research

Studying Enzyme Activity and Metabolic Pathways

This compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways. By understanding how these compounds interact within biological systems, researchers can develop new therapeutic strategies .

Example: Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been tested using this compound, revealing insights into metabolic regulation and potential therapeutic targets for drug development.

Polymer Chemistry

Improving Material Properties

In polymer chemistry, this compound can be integrated into polymer formulations to enhance properties such as flexibility and strength. This application is particularly beneficial in manufacturing contexts where material performance is critical .

Case Study: Polymer Blends

A study showed that incorporating this compound into polycarbonate blends improved tensile strength by approximately 15%, demonstrating its utility in material science .

Agricultural Chemistry

Development of Agrochemicals

The compound contributes to the formulation of agrochemicals, enhancing the efficacy of pest control agents while ensuring environmental safety. Its role in developing safer pesticides aligns with current trends towards sustainable agricultural practices .

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound serves as a standard for quantifying related compounds in various samples. This application is crucial for ensuring accuracy in chemical analysis across different research fields .

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit GABA transaminase, leading to an increase in GABA levels and exhibiting antiepileptic action . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among 5-oxopyrrolidine derivatives include substituents on the pyrrolidine ring (e.g., methyl, ethyl, aryl groups) and functional group attachments (e.g., carboxylic acids, esters, heterocycles). These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Table 1: Comparative Overview of 5-Oxopyrrolidine Derivatives

*Calculated from molecular formula (C₁₂H₁₃ClNO₄).

Antioxidant Activity

Derivatives with aryl and heterocyclic substituents exhibit enhanced antioxidant properties. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one : DPPH radical scavenging activity 1.5× higher than ascorbic acid .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazol-3-yl)pyrrolidin-2-one: 1.35× ascorbic acid activity and high reducing power (OD = 1.149) .

Antineoplastic Activity

QSAR studies on 1-(substituted benzenesulphonyl) derivatives reveal that molar refractivity (MR) of substituents correlates with anticancer efficacy. Higher MR values (indicating bulkier, polarizable groups) enhance activity in Ehrlich ascites carcinoma models .

Biological Activity

1-Methyl-5-oxopyrrolidine-2-carboxylic acid (MOPCA) is a pyrrolidine derivative with significant biological activity, particularly in the context of its interactions with various biochemical pathways. This compound has garnered attention for its potential therapeutic applications, including anticancer and antimicrobial properties. This article explores the biological activity of MOPCA, focusing on its mechanism of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features a five-membered nitrogen-containing ring structure. The presence of both a carboxylic acid and a ketone group contributes to its reactivity and potential biological activities. Its IUPAC name is this compound, and it is classified under CAS number 72442-37-6.

Target Interactions

MOPCA primarily interacts with gamma-aminobutyric acid (GABA) transaminase, acting as an inhibitor. This interaction leads to increased levels of GABA, a neurotransmitter that plays a crucial role in inhibiting neuronal excitability throughout the nervous system. The inhibition of GABA transaminase can potentially modulate various neurological conditions by enhancing GABAergic signaling pathways .

Biochemical Pathways

The compound's action likely influences several cellular processes, particularly those related to the GABAergic system. By inhibiting GABA transaminase, MOPCA may alter neuronal activity and affect synaptic transmission, which could have implications for treating anxiety disorders and epilepsy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MOPCA and its derivatives. For instance, novel 5-oxopyrrolidine derivatives have shown promising anticancer activity against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Efficacy

In a study assessing various 5-oxopyrrolidine derivatives, compound 15 exhibited a reduction in A549 cell viability to 66% at a concentration of 100 µM over 24 hours. The study emphasized the structure-dependent nature of the anticancer activity, indicating that modifications to the molecular structure can enhance efficacy against cancer cells while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

MOPCA also exhibits antimicrobial properties against multidrug-resistant pathogens. Research has demonstrated that certain derivatives can inhibit bacterial strains such as Staphylococcus aureus, including those resistant to common antibiotics .

Antimicrobial Testing

The antimicrobial efficacy was evaluated using broth microdilution methods against clinically significant pathogens. Compounds derived from MOPCA showed varying degrees of effectiveness against resistant strains, suggesting potential for developing new antimicrobial agents targeting resistant bacteria .

Summary of Biological Activities

| Activity Type | Mechanism/Target | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of GABA transaminase | Reduced A549 cell viability; structure-dependent effects |

| Antimicrobial | Targeting multidrug-resistant bacteria | Effective against resistant Staphylococcus aureus |

| Anti-inflammatory | Suppression of inflammation | Potential observed in specific cell lines |

Future Directions

Ongoing research into MOPCA's biological activity is crucial for understanding its full therapeutic potential. Studies are needed to elucidate the detailed mechanisms underlying its anticancer and antimicrobial effects, as well as its safety profile in vivo. Furthermore, exploring structural modifications could lead to more potent derivatives with enhanced selectivity and reduced toxicity.

Q & A

What are the key synthetic strategies for preparing 1-methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives?

Basic Question

The compound is synthesized via multi-step routes, often starting from itaconic acid or glutamic acid derivatives. A common approach involves cyclization reactions followed by functionalization. For example, parallel solution-phase synthesis enables the preparation of pyrimidine-5-carboxamide derivatives by coupling this compound with amines using activating agents like HATU in acetonitrile with DIEA as a base . Purity optimization typically involves silica-gel column chromatography with gradient elution (e.g., dichloromethane/methanol mixtures) .

How can diastereoselective synthesis be achieved for pyrrolidinone derivatives?

Advanced Question

Diastereoselective methods are critical for accessing enantiomerically pure intermediates. A validated protocol involves neutralizing diastereohomogeneous dimethylglutamate hydrochlorides to yield methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates. The reaction's stereochemical outcome is controlled by steric and electronic effects of substituents on the aryl/pyridyl group, with diastereomeric ratios (dr) exceeding 9:1 in optimized conditions. X-ray crystallography confirms the (2R*,3R*) configuration .

What analytical techniques are essential for characterizing this compound?

Basic Question

Key methods include:

- NMR spectroscopy : H and C NMR verify ring conformation and substituent positions (e.g., carbonyl at δ ~175 ppm for C=O) .

- FT-IR : Absorbance at ~1680 cm confirms the lactam carbonyl group .

- Elemental analysis : Validates purity (>95%) and molecular composition .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 210–254 nm) assess purity and resolve synthetic byproducts .

How can stereochemical inconsistencies in synthetic pathways be resolved?

Advanced Question

Conflicting stereochemical data may arise from racemization during acidic/basic conditions or solvent effects. Strategies include:

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .

- Circular dichroism (CD) : Correlates optical activity with absolute configuration in chiral derivatives .

What functionalization strategies enhance the bioactivity of pyrrolidinone derivatives?

Basic Question

Functionalization focuses on:

- Amidation : Coupling with aryl amines or hydrazides to introduce pharmacophores (e.g., antimicrobial or anticonvulsant groups) .

- Esterification : Methyl/ethyl esters improve solubility for in vitro assays .

- Heterocyclic conjugation : Pyrimidine or pyridine rings enhance binding to biological targets (e.g., enzymes or receptors) .

How can structure-activity relationship (SAR) studies optimize pyrrolidinone-based drug candidates?

Advanced Question

SAR requires systematic variation of substituents and evaluation of biological activity:

- Substituent positioning : Electron-withdrawing groups (e.g., -NO) at the 3-position increase antibacterial potency .

- Ring saturation : Fully saturated pyrrolidinones exhibit improved metabolic stability compared to unsaturated analogs .

- Computational modeling : Docking studies predict interactions with targets (e.g., microtubule colchicine-binding sites) to guide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.